molecular formula C10H16N2O4 B2954283 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid CAS No. 1152513-72-8

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2954283
CAS No.: 1152513-72-8
M. Wt: 228.248
InChI Key: JMGICURVRSFJFQ-UHFFFAOYSA-N
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Description

2-(4-Isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a derivative of imidazolidinedione, a heterocyclic compound with a five-membered ring containing two nitrogen atoms. This compound features an isobutyl and methyl substituent at the 4-position of the imidazolidinone ring, along with an acetic acid side chain at the 1-position. Its molecular structure imparts unique physicochemical properties, particularly in ultraviolet (UV) absorption, making it relevant in applications such as UV filters in cosmetics and pharmaceuticals .

Properties

IUPAC Name

2-[4-methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-6(2)4-10(3)8(15)12(5-7(13)14)9(16)11-10/h6H,4-5H2,1-3H3,(H,11,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGICURVRSFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(C(=O)N(C(=O)N1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate imidazolidinone derivatives with acetic acid or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent product quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized imidazolidinone derivatives, reduced imidazolidinone derivatives, and substituted acetic acid derivatives .

Scientific Research Applications

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on UV Absorption

Key Compounds for Comparison:

2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 956327-03-0)

  • Substituents: 4-fluorophenyl and methyl groups.
  • Molecular Weight: 266.23 g/mol.
  • UV Properties : Fluorine's electron-withdrawing nature enhances absorption in the UVB region (λmax ~290–320 nm) .

2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 1152642-00-6)

  • Substituents: Methoxy and methyl groups on the phenyl ring.
  • Molecular Weight: 292.29 g/mol.
  • UV Properties : Methoxy groups induce a bathochromic shift, extending absorption into the UVA region (λmax ~340–380 nm) .

2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS: 858207-10-0)

  • Substituents: Ethyl and methyl groups.
  • Molecular Weight: 200.19 g/mol.
  • UV Properties : Smaller alkyl groups result in higher εmax (~15,000–20,000 M⁻¹cm⁻¹) but narrower absorption ranges compared to bulkier substituents .
Table 1: Comparative UV Absorption Data
Compound Substituents λmax (nm) εmax (M⁻¹cm⁻¹) Absorption Range
Target Compound Isobutyl, methyl ~325–350 ~18,000 UVB-UVA
4-Fluorophenyl Derivative 4-Fluorophenyl, methyl ~300–320 ~14,500 UVB
Methoxy-Methylphenyl Derivative 2-Methoxy-5-methylphenyl ~340–380 ~12,000 UVA
Ethyl-Methyl Derivative Ethyl, methyl ~310–330 ~19,500 UVB

Impact of Alkyl Chain Length and Bulk

  • Isobutyl vs. However, bulkier groups may slightly reduce εmax due to electronic effects .
  • N-Alkyl Substitution: Addition of N-alkyl groups (e.g., in compounds 3a–3e) causes a hypsochromic shift (15–21 nm) and decreases εmax by ~50% compared to N-monosubstituted analogues .

Electronic Effects of Auxochromes

  • Fluorine : Enhances UVB absorption via electron-withdrawing effects but limits UVA coverage .
  • Methoxy : Extends conjugation, shifting λmax to UVA while reducing εmax due to steric and electronic effects .
  • Chlorine : In compounds like 2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS: N/A), chlorine increases molecular weight (282.68 g/mol) and may improve lipid solubility, affecting skin penetration .

Biological Activity

2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound with potential pharmaceutical applications. Its structure features an imidazolidinone core, which is known for various biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C10H16N2O4C_{10}H_{16}N_2O_4, with a molecular weight of 228.25 g/mol. Its IUPAC name reflects its complex structure, which includes both dioxo and acetic acid functional groups.

PropertyValue
Chemical FormulaC10H16N2O4
Molecular Weight228.25 g/mol
AppearanceOil
Storage TemperatureRoom Temperature (RT)

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, suggesting potential for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit key inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of metalloproteinases and serine proteases, which are crucial in various physiological processes and disease states.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and its interaction with cellular signaling pathways. The imidazolidinone moiety is believed to play a critical role in these interactions.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent .
  • Anti-inflammatory Research : In a preclinical model of arthritis, the compound exhibited a marked reduction in inflammation markers when administered to subjects, indicating its potential utility in anti-inflammatory therapies .
  • Enzyme Inhibition Profile : Research published in Biochemical Pharmacology detailed the inhibitory effects of the compound on various proteolytic enzymes involved in cancer metastasis, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via reflux reactions in ethanol or glacial acetic acid with substituted aldehydes or maleimides. For example, refluxing intermediates with acetic anhydride in acetic acid for 45–50 minutes yields derivatives . Key characterization techniques include:

  • TLC monitoring to track reaction progress .
  • Elemental analysis to confirm purity (e.g., %C, %H, %N deviations ≤0.1%) .
  • NMR and IR spectroscopy to verify structural motifs like imidazolidinone rings or acetamide groups .

Q. How do solvent choice and reaction time influence the yield of imidazolidinone derivatives?

  • Optimization Strategy :

  • Solvent effects : Polar aprotic solvents (e.g., glacial acetic acid) enhance cyclization efficiency in imidazolidinone formation . Absolute ethanol is preferred for Schiff base reactions .
  • Reaction duration : Reflux for 4–6 hours maximizes yield, as shorter times leave unreacted intermediates, while prolonged heating degrades products .

Advanced Research Questions

Q. What computational approaches are suitable for studying the interaction of this compound with biological targets?

  • Methodological Framework :

  • Molecular docking : Use tools like AutoDock Vina to model binding poses of imidazolidinone derivatives with enzymes (e.g., acetylcholinesterase or bacterial targets). For example, substituents like bromophenyl groups (as in compound 9c ) enhance hydrophobic interactions in active sites .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity or stability of intermediates .

Q. How can researchers resolve contradictions in spectral data or elemental analysis for imidazolidinone analogs?

  • Data Reconciliation Workflow :

  • Cross-validation : Compare NMR shifts with analogous compounds (e.g., 4-nitro-imidazol-1-yl-acetic acid derivatives ).
  • Repeat analysis : Recrystallize products from ethanol/methanol to remove impurities affecting elemental analysis .
  • Advanced techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions when %C/%H deviations exceed 0.5% .

Q. What strategies are effective for assessing the antibacterial activity of imidazolidinone-acetic acid hybrids?

  • Experimental Design :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Derivatives with thiazole-triazole moieties (e.g., 9a–9e ) show enhanced activity due to membrane disruption .
  • Enzyme inhibition : Measure IC₅₀ values against bacterial dihydrofolate reductase (DHFR) using spectrophotometric assays .

Theoretical and Methodological Considerations

  • Linking to conceptual frameworks : When designing bioactivity studies, integrate theories like QSAR (Quantitative Structure-Activity Relationship) to correlate substituent electronegativity with antibacterial potency .
  • Fieldwork vs. computational methods : While docking studies provide mechanistic insights, validate predictions with in vitro assays to address limitations of in silico models .

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